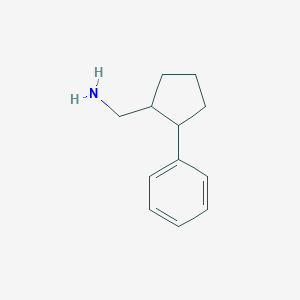![molecular formula C20H22N2O4 B2981438 Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921586-68-7](/img/structure/B2981438.png)
Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Applications
Carbendazim (MBC) is closely related to the chemical structure of interest and has been used in agriculture for fungal disease control. Its application in the form of solid lipid nanoparticles and polymeric nanocapsules has shown advantages in release profiles, reduced environmental toxicity, and increased efficacy in disease prevention (Campos et al., 2015).
Synthesis and Chemical Analysis
Studies on benzimidazole-tethered oxazepine hybrids, which are structurally related, have demonstrated significant advancements in synthesis methods and analytical techniques. These compounds have shown potential in nonlinear optical (NLO) applications, indicating their utility in advanced materials science (Almansour et al., 2016).
Novel Pharmaceutical Compounds
Research into benzimidazole derivatives has led to the development of novel compounds with promising antibacterial properties. For instance, certain benzimidazole-based compounds have shown significant activity against bacterial strains like Staphylococcus aureus, indicating their potential in developing new antibacterial agents (Palkar et al., 2017).
Photolabile Properties
Carbamoyl derivatives of photolabile benzoins have been explored, with studies indicating that these compounds can undergo heterolytic processes upon flash photolysis. This property is significant for applications in photochemistry and material sciences (Papageorgiou & Corrie, 1997).
Advanced Organic Synthesis
The development of novel tetrahydro-1-benzazepines carrying fused heterocyclic units demonstrates the versatility of these compounds in organic synthesis. Such advancements open new avenues in the synthesis of complex organic molecules (Guerrero et al., 2020).
Electrochemical Properties
Studies on the electrochemical oxidation characteristics of related compounds like albendazole have provided insights into their charge transfer profiles. Such research is crucial for understanding the pharmacokinetics and metabolism of these compounds (Gibson et al., 2016).
Antimicrobial Applications
Research into antimycobacterial compounds, such as bauhinoxepins, has shown the potential of benzoxepine derivatives in treating bacterial infections. This indicates a possible application of structurally related compounds in antimicrobial therapies (Kittakoop et al., 2004).
Novel Benzo-Fused Heterocycles
The synthesis of diverse benzo-fused heterocycles like 2,3-dihydroindoles and tetrahydroquinolines highlights the broad application of these chemical frameworks in developing new chemical entities with potential pharmacological properties (Clive et al., 2008).
Catalytic Applications
Research on the palladium/norbornene cooperative catalysis for synthesizing tetrahydrobenzo[b]azepines illustrates the potential of these compounds in catalysis and organic synthesis, further expanding their utility in chemical research (Liu et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
benzyl N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)13-26-17-10-9-15(11-16(17)22(3)18(20)23)21-19(24)25-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPSJNLIUONQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)
![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)

![1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2981364.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981370.png)
![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)

![Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2981376.png)

![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)